molecular formula C26H30N2O2 B13140189 (4S)-2-[2,2-diphenyl-1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole

(4S)-2-[2,2-diphenyl-1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole

Cat. No.: B13140189
M. Wt: 402.5 g/mol
InChI Key: MGFGWJAIYPTQSJ-FGZHOGPDSA-N
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Description

The compound (4S)-2-[2,2-diphenyl-1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole is a complex organic molecule characterized by its unique structure, which includes two oxazole rings and a diphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-[2,2-diphenyl-1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole rings and the introduction of the diphenyl group. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the oxazole rings through cyclization of appropriate precursors under acidic or basic conditions.

    Aldol Condensation: Introduction of the diphenyl group via aldol condensation reactions.

    Isomerization: Ensuring the correct stereochemistry at the 4S position through isomerization techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-[2,2-diphenyl-1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole: can undergo various chemical reactions, including:

    Oxidation: Conversion to oxazole derivatives using oxidizing agents.

    Reduction: Reduction of the oxazole rings to form dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(4S)-2-[2,2-diphenyl-1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole: has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (4S)-2-[2,2-diphenyl-1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

(4S)-2-[2,2-diphenyl-1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole: can be compared with similar compounds such as:

These compounds share some structural similarities but differ in their functional groups and overall chemical properties, which can influence their reactivity and applications.

Properties

Molecular Formula

C26H30N2O2

Molecular Weight

402.5 g/mol

IUPAC Name

(4S)-2-[2,2-diphenyl-1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C26H30N2O2/c1-17(2)21-15-29-25(27-21)24(26-28-22(16-30-26)18(3)4)23(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,17-18,21-22H,15-16H2,1-4H3/t21-,22-/m1/s1

InChI Key

MGFGWJAIYPTQSJ-FGZHOGPDSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@H](CO4)C(C)C

Canonical SMILES

CC(C)C1COC(=N1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(CO4)C(C)C

Origin of Product

United States

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